molecular formula C15H13NO2S B11483558 3-Amino-2-methyl-6-phenoxy-1-benzothiophenium-1-olate

3-Amino-2-methyl-6-phenoxy-1-benzothiophenium-1-olate

Cat. No.: B11483558
M. Wt: 271.3 g/mol
InChI Key: LMXQTVUNXRWSSR-UHFFFAOYSA-N
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Description

3-AMINO-2-METHYL-6-PHENOXY-1H-1-BENZOTHIOPHEN-1-IUM-1-OLATE: is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-2-METHYL-6-PHENOXY-1H-1-BENZOTHIOPHEN-1-IUM-1-OLATE can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes. This method uses microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, providing rapid access to the desired compound in high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-AMINO-2-METHYL-6-PHENOXY-1H-1-BENZOTHIOPHEN-1-IUM-1-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-AMINO-2-METHYL-6-PHENOXY-1H-1-BENZOTHIOPHEN-1-IUM-1-OLATE is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a promising candidate for further investigation .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of the amino and phenoxy groups enhances its interaction with biological targets, making it a valuable lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in optoelectronics and photovoltaics.

Mechanism of Action

The mechanism of action of 3-AMINO-2-METHYL-6-PHENOXY-1H-1-BENZOTHIOPHEN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby regulating various cellular processes. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

    3-AMINOBENZO[b]THIOPHENE: A simpler analog with similar biological activity.

    2-METHYL-3-AMINOBENZO[b]THIOPHENE: Another analog with a methyl group at a different position.

    6-PHENOXYBENZO[b]THIOPHENE: A compound with a phenoxy group but lacking the amino and methyl groups.

Uniqueness: 3-AMINO-2-METHYL-6-PHENOXY-1H-1-BENZOTHIOPHEN-1-IUM-1-OLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the amino, methyl, and phenoxy groups allows for versatile chemical modifications and enhances its potential as a lead compound in various applications.

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-methyl-1-oxo-6-phenoxy-1-benzothiophen-3-amine

InChI

InChI=1S/C15H13NO2S/c1-10-15(16)13-8-7-12(9-14(13)19(10)17)18-11-5-3-2-4-6-11/h2-9H,16H2,1H3

InChI Key

LMXQTVUNXRWSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1=O)C=C(C=C2)OC3=CC=CC=C3)N

Origin of Product

United States

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